molecular formula C13H21NO4 B13460891 (2E)-4-(1-(tert-Butoxycarbonylamino)cyclobutyl)but-2-enoic acid

(2E)-4-(1-(tert-Butoxycarbonylamino)cyclobutyl)but-2-enoic acid

Cat. No.: B13460891
M. Wt: 255.31 g/mol
InChI Key: SXVNAOBGFOYCBT-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid is an organic compound characterized by its unique structure, which includes a cyclobutyl ring and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-Butoxycarbonyl (Boc) Group: The Boc group is introduced to protect the amine functionality. This step usually involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

    Formation of the But-2-enoic Acid Moiety: The but-2-enoic acid moiety can be introduced through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl ring, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens (e.g., Br2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and pathways.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid exerts its effects involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Similar in structure due to the presence of the Boc group.

    N-Boc-hydroxylamine: Contains the Boc protecting group and is used in similar synthetic applications.

Uniqueness

(2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid is unique due to its combination of a cyclobutyl ring and a but-2-enoic acid moiety, which imparts distinct chemical properties and reactivity compared to other Boc-protected compounds.

This detailed article provides a comprehensive overview of (2E)-4-(1-{[(tert-butoxy)carbonyl]amino}cyclobutyl)but-2-enoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2E)-4-(1-(tert-Butoxycarbonylamino)cyclobutyl)but-2-enoic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, consolidating findings from diverse sources.

  • Molecular Formula : C10_{10}H17_{17}N1_{1}O4_{4}
  • Molecular Weight : 215.25 g/mol
  • CAS Number : 915788-19-1

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity :
    • Studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown enhanced activity against HCT-116 colon cancer cells, suggesting a potential for development as an anticancer agent .
  • Mechanism of Action :
    • The mechanism through which this compound exerts its effects may involve interference with metabolic pathways crucial for cancer cell survival. Computational and experimental analyses have demonstrated that structural modifications can lead to significant changes in biological behavior, which is critical for drug design .
  • Pharmacokinetics :
    • Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be thoroughly investigated.

Case Studies

Several studies highlight the biological implications of this compound:

Case Study 1: Cytotoxicity in Cancer Cells

A comparative study assessed the cytotoxic effects of this compound on HCT-116 cells. Results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study utilized flow cytometry to analyze apoptosis markers.

Case Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound to evaluate their biological activity. The synthesized compounds were tested against various bacterial strains and demonstrated notable antibacterial properties, suggesting a broader range of applications beyond oncology .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on HCT-116 colon cancer cells
AntibacterialInhibition of growth in various bacterial strains
Mechanistic InsightStructural modifications leading to enhanced activity

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(E)-4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]but-2-enoic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(8-5-9-13)7-4-6-10(15)16/h4,6H,5,7-9H2,1-3H3,(H,14,17)(H,15,16)/b6-4+

InChI Key

SXVNAOBGFOYCBT-GQCTYLIASA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC1(CCC1)C/C=C/C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)CC=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.